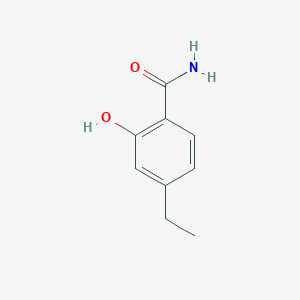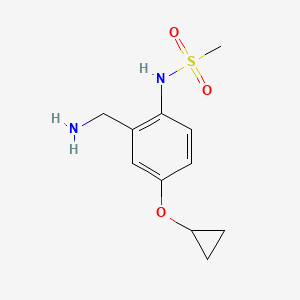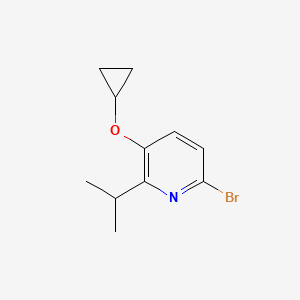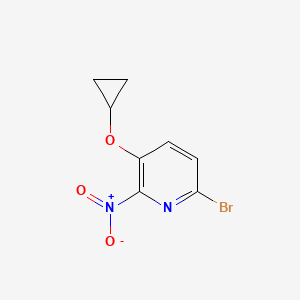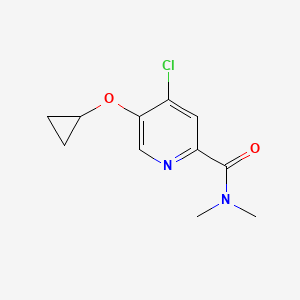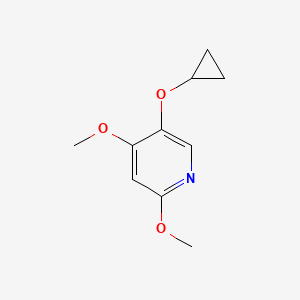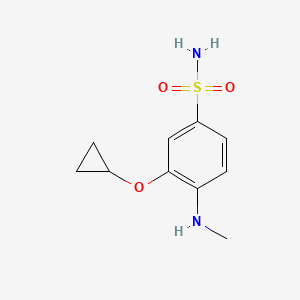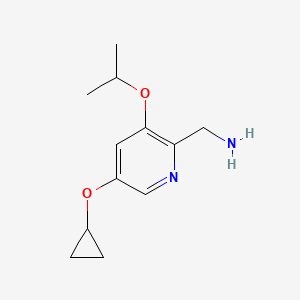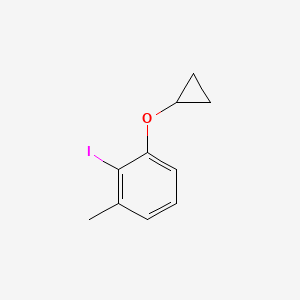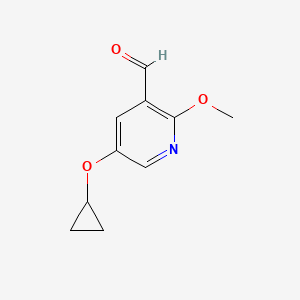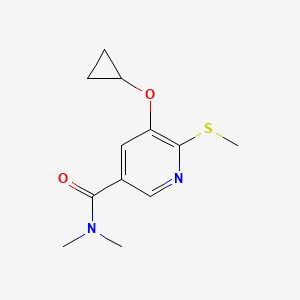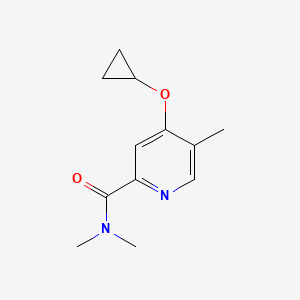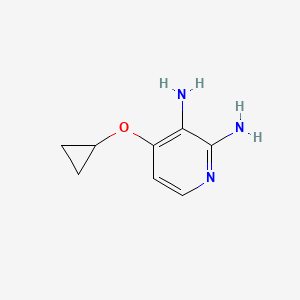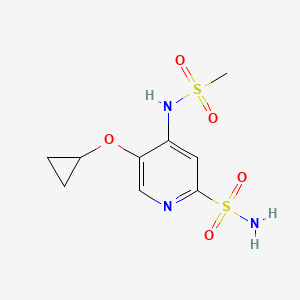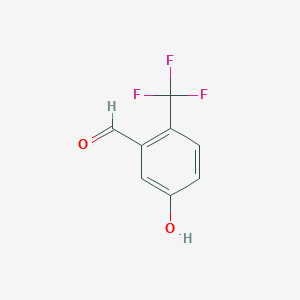
5-Hydroxy-2-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5F3O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde can be achieved through several methods. One common method involves the reaction of 2-(trifluoromethyl)phenol with a suitable formylating agent, such as paraformaldehyde, in the presence of a catalyst like aluminum chloride. The reaction typically occurs under reflux conditions in an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxy-2-(trifluoromethyl)benzoic acid.
Reduction: 5-Hydroxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde
- 2-Hydroxy-5-(trifluoromethyl)benzaldehyde
- 5-Hydroxy-2-(trifluoromethyl)benzoic acid
Uniqueness
5-Hydroxy-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C8H5F3O2 |
|---|---|
Molekulargewicht |
190.12 g/mol |
IUPAC-Name |
5-hydroxy-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-4,13H |
InChI-Schlüssel |
QYFYMQVUJBCYTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


